molecular formula C6H4ClN3O6S B14686141 4-Chloro-3,5-dinitrobenzene-1-sulfonamide CAS No. 35168-73-1

4-Chloro-3,5-dinitrobenzene-1-sulfonamide

Cat. No.: B14686141
CAS No.: 35168-73-1
M. Wt: 281.63 g/mol
InChI Key: ZDLWNNDVLCZZGA-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzenesulfonamide is an organic compound with the molecular formula C6H3ClN2O5S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro and nitro groups at the 4 and 3,5 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dinitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 4-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 3 and 5 positions .

Industrial Production Methods: Industrial production of 4-chloro-3,5-dinitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3,5-dinitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Employed as a fungicide and in the production of agrochemicals

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, disrupting their normal function .

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with only one nitro group.

    3,5-Dinitrobenzenesulfonamide: Lacks the chloro group.

    4-Chloro-2,6-dinitrobenzenesulfonamide: Different positioning of nitro groups.

Uniqueness: 4-Chloro-3,5-dinitrobenzenesulfonamide is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective reactivity is required .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O6S/c7-6-4(9(11)12)1-3(17(8,15)16)2-5(6)10(13)14/h1-2H,(H2,8,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWNNDVLCZZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497100
Record name 4-Chloro-3,5-dinitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35168-73-1
Record name 4-Chloro-3,5-dinitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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